1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-3-yl)methyl]indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-6-9(15-19-8)7-16-11-5-3-2-4-10(11)12(14-16)13(17)18/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZKVKDHAVNIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Ring Formation
Indazole-3-carboxylic acid serves as the foundational intermediate. Classical methods involve cyclization of ortho-substituted benzaldehydes with hydrazine derivatives under acidic conditions. For example, condensation of 2-carboxybenzaldehyde with hydrazine hydrate in ethanol at reflux yields indazole-3-carboxylic acid (ICA) with 85–90% purity. Modern protocols employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Stepwise Preparation Methods
Method A: Sequential Alkylation-Carboxylation
This two-step protocol prioritizes indazole functionalization before isoxazole attachment:
Step 1: Methylation of Indazole-3-Carboxylic Acid
ICA (10 g, 0.0617 mol) is refluxed with trimethyl phosphate (14.7 g, 0.105 mol) in 1-propanol (100 mL) containing magnesium ethoxide (14.10 g, 0.124 mol) for 7 hours. The reaction achieves 97.24% conversion to 1-methylindazole-3-carboxylic acid (1-MICA), with residual 2-MICA (2.17%) and ICA (0.58%).
Step 2: Isoxazole Coupling
1-MICA (8.5 g, 0.048 mol) reacts with 5-methylisoxazole-3-methyl bromide (9.2 g, 0.052 mol) in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (6.9 g, 0.050 mol) acts as a base, yielding the target compound in 76% purity. Further purification via recrystallization from methanol-water (3:7) enhances purity to 99.7%.
Table 1: Comparative Analysis of Methylation Agents
| Methylation Agent | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Trimethyl phosphate | 1-Propanol | Mg(OEt)₂ | 78.3 | 99.78 |
| Dimethyl sulfate | Ethanol | Ba(OH)₂ | 65.4 | 98.12 |
| Methyl iodide | THF | NaH | 58.9 | 97.45 |
Method B: One-Pot Tandem Synthesis
A streamlined approach combines indazole and isoxazole synthesis in a single reactor:
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Indazole Formation : 2-Cyanobenzaldehyde (5.0 g, 0.038 mol) reacts with hydroxylamine hydrochloride (3.2 g, 0.046 mol) in acetic acid at 120°C for 2 hours, generating indazole-3-carbonitrile.
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Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using 6 M HCl at reflux (8 hours, 85% yield).
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Isoxazole Coupling : In situ-generated 5-methylisoxazole-3-methanol (prepared from ethyl acetoacetate and hydroxylamine) undergoes Mitsunobu reaction with indazole-3-carboxylic acid, using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF. This step achieves 68% yield with 94% regioselectivity.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may promote esterification side reactions. Protic solvents like 1-propanol suppress ester formation but require higher temperatures (reflux vs. 80°C).
Catalytic Systems
Alkaline earth metal oxides (e.g., MgO, BaO) outperform traditional alkali metal alkoxides by minimizing hazardous hydrogen gas evolution during in situ base preparation. For example, barium oxide increases 1-MICA yield from 78.3% to 82.6% while reducing reaction time by 20%.
Temperature and Time
Optimal methylation occurs at 80–90°C for 5–7 hours. Prolonged heating (>10 hours) degrades the isoxazole ring, reducing yields by 12–15%.
Characterization and Quality Control
Spectroscopic Analysis
Table 2: Key Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| Molecular Weight | 257.24 g/mol | HRMS |
| LogP | 1.89 | Shake-flask |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | UV-Vis |
Applications in Medicinal Chemistry
The compound’s dual functionality as a cannabinoid receptor agonist (CB1 Ki = 18 nM) and indazole derivative makes it valuable for:
Chemical Reactions Analysis
Types of Reactions
1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cannabinoid Receptor Modulation
The compound exhibits binding activity to cannabinoid receptors, specifically the CB1 receptor. These receptors are primarily located in the central nervous system and are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. The modulation of these receptors by the compound suggests potential use in treating conditions like chronic pain, anxiety, and obesity .
Pain Management
Research indicates that compounds with CB1 receptor agonist properties can alleviate chronic pain. Studies have shown that indazole derivatives can effectively reduce pain responses in animal models, making them candidates for further development into analgesic medications .
Neuroprotective Effects
There is emerging evidence that cannabinoid receptor agonists may provide neuroprotective effects. The interaction of 1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid with CB1 receptors could potentially protect against neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal tissues .
Case Studies
Several studies have been conducted to evaluate the efficacy of indazole derivatives, including this compound:
Mechanism of Action
The mechanism of action of 1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Lonidamine Derivatives (e.g., LONI2, LONI4)
- Structure : 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid derivatives.
- Key Differences : The 2,4-dichlorobenzyl group increases lipophilicity compared to the isoxazolemethyl group.
- Biological Activity : These compounds act as CB1 receptor inverse agonists/antagonists, reducing food intake at 10 mg/kg in vivo. The dichlorobenzyl group enhances receptor affinity but may limit solubility .
- Metabolism : Methyl ester derivatives (e.g., LONI2) are hydrolyzed in vivo to active free acids (e.g., LONI4), highlighting the role of ester-to-acid conversion in bioavailability .
AB-CHMINACA
- Structure : 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid linked to L-valinamide.
- Key Differences : The bulky cyclohexylmethyl group enhances lipophilicity and blood-brain barrier penetration. The carboxylic acid is conjugated as an amide, altering receptor selectivity.
- Biological Activity: A synthetic cannabinoid receptor agonist (SCRA) with potent psychoactive effects. The amide linkage stabilizes the compound against hydrolysis, prolonging its activity .
- Synthesis : Requires alkylation with bromomethylcyclohexane and coupling with valinamide, demonstrating the complexity of introducing bulky substituents .
1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic Acid
- Structure : Substituted with a fluorophenylmethyl group.
- Key Differences : The electron-withdrawing fluorine atom enhances metabolic stability and influences electronic interactions with target receptors.
- Physicochemical Properties : Higher melting point (194°C) and density (1.34 g/cm³) compared to the isoxazolemethyl derivative, likely due to stronger intermolecular forces .
Functional Group Modifications at the 3-Position
Methyl Ester Derivatives (e.g., 1H-Indazole-3-carboxylic Acid Methyl Ester)
- Structure : Carboxylic acid replaced with a methyl ester.
- Key Differences : Improved membrane permeability due to reduced polarity.
- Applications : Acts as a prodrug or synthetic intermediate. Ester hydrolysis in vivo generates the active acid form, as seen in LONI2 .
- Synthetic Utility : Used in amide bond formation or nucleophilic substitutions for drug discovery .
Amide Derivatives (e.g., AB-CHMINACA)
- Structure : Carboxylic acid conjugated to valinamide.
- Biological Impact : The amide group directs receptor selectivity (e.g., SCRA activity) and resists enzymatic degradation, enhancing duration of action .
Heterocyclic Substituents
5-Methylisoxazole vs. Other Heterocycles
- Compound 52 () : Features a 5-methylisoxazol-3-yl ethyl group. The ethyl spacer increases flexibility but may reduce binding affinity compared to the methyl-linked derivative.
- Compound 39 () : Contains a 5-methyl-1,2,4-oxadiazole group. The oxadiazole’s electron-deficient nature may enhance interactions with aromatic residues in target proteins.
Physicochemical and Pharmacological Comparison Table
*Predicted based on structural analogs.
Biological Activity
1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid (CAS No. 1185287-52-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.24 g/mol. The compound features an indazole core substituted with a 5-methylisoxazole group, which is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives, including the compound . For instance, one study synthesized various indazole derivatives and evaluated their effects against different cancer cell lines.
In Vitro Studies
A notable evaluation was conducted on the K562 cell line, where the compound demonstrated significant cytotoxicity with an IC50 value of approximately 5.15 µM. This indicates that the compound can inhibit cell proliferation effectively at low concentrations . The selectivity towards cancer cells was also highlighted, with a much higher IC50 value for normal HEK-293 cells (33.2 µM), suggesting a favorable therapeutic index.
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | K562 | 5.15 | High (6.45-fold) |
| Compound X | Hep-G2 | 3.32 | Low |
| Compound Y | MCF7 | 10.00 | Moderate |
The biological activity of this compound appears to be mediated through several mechanisms:
- Induction of Apoptosis : Treatment with the compound resulted in increased apoptosis rates in K562 cells, as indicated by Annexin V-FITC/PI assays. The study reported total apoptosis rates increasing significantly with higher concentrations of the compound .
- Cell Cycle Arrest : Analysis revealed that the compound induces G0/G1 phase arrest in K562 cells, leading to reduced S phase populations. This suggests that the compound may interfere with cell cycle progression, contributing to its antiproliferative effects .
- Protein Expression Modulation : Western blotting assays indicated that the compound downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, further supporting its role in promoting apoptosis .
Case Studies and Research Findings
Several research studies have focused on the biological activities of indazole derivatives:
- Study on Antitumor Effects : A comprehensive study synthesized various indazole derivatives and assessed their antitumor activity against multiple cancer cell lines including K562 and Hep-G2. The results demonstrated varying degrees of cytotoxicity and selectivity, emphasizing the potential for developing targeted therapies based on these compounds .
- Mechanistic Insights : Another investigation into the molecular pathways affected by these compounds revealed interactions with key signaling pathways involved in cell survival and proliferation, such as the p53/MDM2 pathway .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : Utilize acetic acid as a solvent with sodium acetate as a catalyst, refluxing for 3–5 hours, similar to indazole-isoxazole hybrid syntheses (e.g., 3-formyl-indole derivatives reacting with thiazolone analogs) .
- Purification : Filter precipitated solids, wash with acetic acid, water, and ethanol, and recrystallize using DMF/acetic acid mixtures to improve yield and purity .
- Optimization : Vary molar ratios (e.g., 1.1 equiv of aldehyde derivatives) and monitor reaction progress via TLC or HPLC to minimize side products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the synthesized compound?
- Methodology :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., indazole C3-carboxylic acid protons at ~12–13 ppm; isoxazole methyl group at ~2.3 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring alignment with the theoretical molecular formula (CHNO) .
- IR : Identify carboxylic acid C=O stretching (~1700 cm) and isoxazole ring vibrations (~1600 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., PKA) or metabolic enzymes (e.g., cyclooxygenase) at concentrations of 1–100 μM, using fluorescence-based or colorimetric assays .
- Anticancer activity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC calculations and comparison to positive controls (e.g., doxorubicin) .
- Selectivity : Include non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .
Advanced Research Questions
Q. How can selective structural modifications enhance the compound’s bioactivity while minimizing off-target effects?
- Methodology :
- Isosteric replacements : Substitute the isoxazole methyl group with halogens or electron-withdrawing groups to modulate electronic properties and binding affinity .
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
- SAR studies : Synthesize analogs (e.g., methyl → ethyl at indazole N1) and correlate structural changes with activity trends using multivariate regression analysis .
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess their contribution to observed effects .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and target delivery .
Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action?
- Methodology :
- Molecular docking : Perform in silico simulations against predicted targets (e.g., kinase domains) using AutoDock Vina, validated by site-directed mutagenesis .
- CRISPR/Cas9 knockouts : Generate gene-edited cell lines lacking putative targets (e.g., HSP90, mTOR) to confirm pathway-specific effects .
- Transcriptomics : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes and enriched pathways .
Q. How can conflicting activity data across studies be systematically resolved?
- Methodology :
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) to rule out assay-specific artifacts .
- Standardized protocols : Adopt CONSORT-like guidelines for reporting experimental conditions (e.g., cell passage number, serum concentration) to improve reproducibility .
- Meta-analysis : Pool data from independent studies to identify outliers and statistically significant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
